Esculentoside A

Content Navigation

CAS Number

Product Name

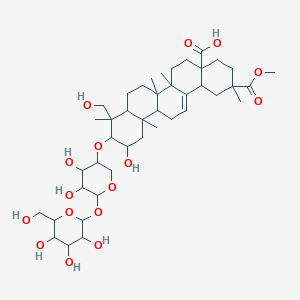

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

potent inhibitor of PAF synthesis in rat peritoneal macrophages

Esculentoside A is an oleanane-type triterpenoid saponin isolated from the roots of plants such as *Phytolacca esculenta* and *Phytolacca acinosa*. It is primarily recognized for its potent anti-inflammatory properties, which are linked to its ability to suppress the production of key inflammatory mediators like TNF-α, IL-6, and prostaglandin E2. A critical aspect of its mechanism is its inhibitory activity against cyclooxygenase-2 (COX-2), a major target in anti-inflammatory research and drug development. This established biological profile makes it a valuable tool for studies in immunology and inflammation.

Research Fit

COX-2–dependent inflammation pathway investigation

Acute and chronic inflammation model endpoints

High DMSO solubility supports in vitro dosing workflows

References

- [1] Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Zhang, J. (2017). Esculentoside A suppresses lipopolysaccharide-induced pro-inflammatory molecule production partially by casein kinase 2. Journal of Ethnopharmacology, 198, 15–23.

- [3] Wang, H. B., Fang, J., & Zheng, Q. Y. (1996). Inhibitory effect of esculentoside A on prostaglandin E2 production from murine peritoneal macrophages and rabbit synovial cells in vitro. Mediators of Inflammation, 5(2), 141–143.

- [5] Fang, J., Zheng, Q. Y., Wang, H. B., Ju, D. W., & Yi, Y. H. (1995). Effects of esculentoside A on turnour necrosis factor production by mice peritoneal macrophages. Mediators of Inflammation, 4(2), 133–135.

- [9] Ahmad, B., Khan, I., Bashir, S., Tabassum, S., & Ahmad, M. (2022). Traditional uses, botanical description, phytochemistry, and pharmacological activities of Phytolacca acinosa: a review. Frontiers in Pharmacology, 13, 1074033.

- [11] Wu, F. H., Yi, Y. H., Sun, P., & Zhang, D. Y. (2007). Synthesis, in vitro inhibitory activity towards COX-2 and haemolytic activity of derivatives of esculentoside A. Bioorganic & Medicinal Chemistry Letters, 17(23), 6430–6433.

Procuring a closely related analog, such as Esculentoside B, or a crude *Phytolacca* root extract instead of purified Esculentoside A can compromise research outcomes. Structurally similar saponins exhibit distinct bioactivities; for example, Esculentoside A and B modulate different sets of kinases within the MAPK signaling pathway, making them non-interchangeable for targeted mechanistic studies. Furthermore, crude plant extracts contain numerous other saponins and compounds that can produce confounding biological effects or dilute the target-specific potency observed with the purified compound. For reproducible, target-specific results in cellular or biochemical assays, the use of a high-purity, well-characterized compound like Esculentoside A is essential.

Substitution Risk: Esculentoside A vs. Analogues

References

- [1] Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Zhang, J. (2017). Esculentoside A suppresses lipopolysaccharide-induced pro-inflammatory molecule production partially by casein kinase 2. Journal of Ethnopharmacology, 198, 15–23.

- [2] Kim, H. G., Kim, H. I., Park, G., Kim, E. J., Kim, Y. S., Park, J. S., Oh, M. S., & Kim, C. H. (2019). Esculentoside B inhibits inflammatory response through JNK and downstream NF-κB signaling pathway in LPS-triggered murine macrophage RAW 264.7 cells. International Immunopharmacology, 68, 156–163.

- [7] Khan, I., Ali, N., Abd-Allah, E. F., Alqarawi, A. A., Al-Huqail, A. A., & Ahmed, M. (2017). Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities. Molecules (Basel, Switzerland), 22(7), 1083.

- [16] Yin, F., Dai, C., Liu, C., & Wang, L. (2013). Bioguided fractionation and isolation of esculentoside P from Phytolacca americana L. leaves as a new acaricide against Tetranychus cinnabarinus (Boisduval) (Acari: Tetranychidae). Industrial Crops and Products, 43, 376-381.

Differentiated Anti-Inflammatory Signaling Profile Compared to Structural Analog Esculentoside B

While both Esculentoside A and its close structural analog Esculentoside B inhibit inflammatory responses in LPS-stimulated RAW264.7 macrophages, they do so via distinct signaling pathways. Esculentoside A significantly reduces the phosphorylation of both p38 and JNK kinases. In contrast, under similar conditions, Esculentoside B specifically down-regulates phospho-JNK (p-JNK) but does not affect the phosphorylation of p38 or ERK1/2. This demonstrates that a minor structural difference results in a functionally significant change in mechanism of action, making the two compounds distinct tools for pathway-specific research.

| Evidence Dimension | Inhibition of MAPK Phosphorylation |

| Target Compound Data | Inhibits both p38 and JNK phosphorylation |

| Comparator Or Baseline | Esculentoside B: Inhibits JNK phosphorylation only; does not inhibit p38 |

| Quantified Difference | Qualitative difference in kinase inhibition profile (p38 inhibition vs. no p38 inhibition) |

| Conditions | LPS-stimulated RAW264.7 murine macrophage cells |

For researchers studying specific inflammatory signaling cascades, this differential activity makes Esculentoside A the correct choice when modulation of the p38 pathway is required.

Demonstrated Efficacy Against COX-2, A Key Pharmaceutical Target, with Low Hemolytic Activity

Esculentoside A is established as a selective inhibitor of cyclooxygenase-2 (COX-2). In a study focused on synthesizing more potent derivatives, a modified version of Esculentoside A (compound 23) demonstrated higher COX-2 inhibitory activity than both the parent compound and the well-known pharmaceutical benchmark, Celecoxib. This positions the Esculentoside A scaffold as a highly relevant and potent starting point for COX-2 inhibition studies. Importantly, the derivative maintained lower hemolytic toxicity than the parent Esculentoside A, indicating a favorable profile for modification and development.

| Evidence Dimension | Inhibitory Activity towards Cyclooxygenase-2 (COX-2) |

| Target Compound Data | Active and selective COX-2 inhibitor |

| Comparator Or Baseline | Celecoxib (pharmaceutical benchmark): A synthetic derivative of Esculentoside A surpassed the activity of Celecoxib. |

| Quantified Difference | Not directly quantified for the parent compound in this study, but its derivative was qualitatively superior to the benchmark. |

| Conditions | In vitro COX-2 inhibition assay |

This evidence validates Esculentoside A as a potent, research-grade natural product for investigating a therapeutically relevant enzyme target, justifying its procurement over less-characterized natural anti-inflammatories.

Superior Potency of Purified Fractions Over Crude Plant Extracts

The use of purified compounds provides a significant potency advantage over crude extracts. In a bioguided fractionation study on *Phytolacca americana*, the crude acetone root extract showed acaricidal activity with an LC50 value of 2.16 mg/mL after 48 hours. In contrast, the most active purified fraction (containing esculentosides) from this extract exhibited an LC50 value of 0.2 mg/mL under the same conditions. This represents an approximately 11-fold increase in specific activity. This principle highlights the procurement value of purchasing the isolated, pure compound to achieve a desired biological effect at a much lower concentration and without the interference of other phytochemicals present in an extract.

| Evidence Dimension | Acaricidal Activity (LC50) |

| Target Compound Data | 0.2 mg/mL (for purified fraction containing esculentosides) |

| Comparator Or Baseline | Crude acetone root extract: 2.16 mg/mL |

| Quantified Difference | ~11-fold higher potency |

| Conditions | 48-hour exposure of Tetranychus cinnabarinus mites |

Purchasing purified Esculentoside A ensures higher potency and experimental reproducibility, eliminating the variability and confounding factors inherent in using crude plant extracts.

Confirmed Solubility and Formulation Compatibility for In Vitro and In Vivo Workflows

Effective laboratory use requires predictable and convenient handling properties. Esculentoside A demonstrates good solubility in common laboratory solvents, including DMSO, methanol, and ethanol. For preclinical formulation, it can be prepared as a clear solution at concentrations of at least 2.5 mg/mL (3.02 mM) in standard vehicles such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline, or using 20% SBE-β-CD in saline. This confirmed solubility ensures the compound can be readily incorporated into a wide range of experimental protocols without requiring specialized or harsh solubilization methods, streamlining workflows and ensuring consistent dosing.

| Evidence Dimension | Solubility in Formulation Vehicle |

| Target Compound Data | ≥ 2.5 mg/mL (3.02 mM) |

| Comparator Or Baseline | N/A (Demonstrates fitness for purpose) |

| Quantified Difference | N/A |

| Conditions | Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |

This practical solubility data provides confidence that the compound can be easily handled and reliably dosed in both cell-based assays and animal models, a critical factor for procurement and experimental planning.

Mechanistic Studies Requiring Differential Inhibition of MAPK Pathways

For research focused on dissecting the specific roles of p38 versus JNK signaling in inflammation, Esculentoside A serves as a precise tool. Its ability to inhibit both kinases allows for direct comparison with analogs like Esculentoside B that only target JNK, enabling clearer conclusions about pathway-specific contributions to cellular responses.

Screening and Validation of Natural Product COX-2 Inhibitors

Given its demonstrated activity against the therapeutically-relevant COX-2 enzyme, Esculentoside A is an appropriate positive control or benchmark compound in screens designed to identify new anti-inflammatory agents from natural sources.

Reproducible In Vitro Models of Inflammation

In cellular assays where consistent, dose-dependent effects are paramount, the high purity of Esculentoside A ensures reproducibility that cannot be achieved with crude extracts. Its high potency allows for effective inhibition of inflammatory mediators at low micromolar concentrations, minimizing the risk of off-target effects associated with high-dose treatments of complex mixtures.

Preclinical Formulation Development for Inflammatory Models

The compound's documented solubility in standard, well-tolerated formulation vehicles like PEG300/Tween-80 makes it a practical candidate for *in vivo* studies. Researchers can proceed with preclinical models of inflammation with confidence in achieving stable and homogenous dosing solutions, a critical factor for reliable pharmacokinetic and pharmacodynamic data.

Application Selection Guide

References

- [1] Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Zhang, J. (2017). Esculentoside A suppresses lipopolysaccharide-induced pro-inflammatory molecule production partially by casein kinase 2. Journal of Ethnopharmacology, 198, 15–23.

- [2] Kim, H. G., Kim, H. I., Park, G., Kim, E. J., Kim, Y. S., Park, J. S., Oh, M. S., & Kim, C. H. (2019). Esculentoside B inhibits inflammatory response through JNK and downstream NF-κB signaling pathway in LPS-triggered murine macrophage RAW 264.7 cells. International Immunopharmacology, 68, 156–163.

- [11] Wu, F. H., Yi, Y. H., Sun, P., & Zhang, D. Y. (2007). Synthesis, in vitro inhibitory activity towards COX-2 and haemolytic activity of derivatives of esculentoside A. Bioorganic & Medicinal Chemistry Letters, 17(23), 6430–6433.

- [16] Yin, F., Dai, C., Liu, C., & Wang, L. (2013). Bioguided fractionation and isolation of esculentoside P from Phytolacca americana L. leaves as a new acaricide against Tetranychus cinnabarinus (Boisduval) (Acari: Tetranychidae). Industrial Crops and Products, 43, 376-381.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Explore Compound Types